Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)-
Overview
Description
Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a thiadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form a thiadiazole ring.
Attachment of the Piperazine Ring: The thiadiazole ring is then reacted with 4-(2-methoxyphenyl)piperazine to form the desired intermediate.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with isopropylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, while the thiadiazole ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- 2-(2-Methoxyphenyl)acetamide
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives
Uniqueness
What sets Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperazine and a thiadiazole ring in the same molecule allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2S2/c1-15(2)26(16(3)4)19(27)14-29-21-23-22-20(30-21)25-12-10-24(11-13-25)17-8-6-7-9-18(17)28-5/h6-9,15-16H,10-14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGBEGCJMOMTOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113299 | |
Record name | 2-[[5-[4-(2-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105197-83-8 | |
Record name | 2-[[5-[4-(2-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105197-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[5-[4-(2-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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